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Compound of Interest

Compound Name: 4-Vinylbenzoic acid

Cat. No.: B014748 Get Quote

The structure of 4-vinylbenzoic acid contains several distinct proton environments, which give

rise to a characteristic ¹H NMR spectrum. The protons are labeled in the diagram below for

clear reference in the subsequent data table.

Caption: Molecular structure of 4-Vinylbenzoic Acid with proton designations.

¹H NMR Data Summary
The following table summarizes the expected quantitative data for the ¹H NMR spectrum of 4-
vinylbenzoic acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS). Data is compiled from typical values and spectral data of close

analogs like methyl 4-vinylbenzoate.[1]
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Proton Label
Chemical Shift
(δ) / ppm

Multiplicity
Coupling
Constant (J) /
Hz

Integration

Hₐ (COOH) ~11.0 - 13.0 broad singlet - 1H

Hₑ (Vinyl) ~8.0 doublet Jbc ≈ 8.4 2H

Hₒ (Vinyl) ~7.5 doublet Jcb ≈ 8.4 2H

Hₐ (Vinyl) ~6.75 dd
Jtrans ≈ 17.6,

Jcis ≈ 10.8
1H

Hₜ (Vinyl) ~5.86 doublet Jtrans ≈ 17.6 1H

Hₖ (Vinyl) ~5.38 doublet Jcis ≈ 10.8 1H

Note: The carboxylic acid proton (Hₐ) is acidic and may be broadened or not observed

depending on the solvent and sample concentration.[2][3] The aromatic protons (Hₑ and Hₒ)

form an AA'BB' system but are often approximated as two doublets.

Signal Splitting and Coupling Pathways
The observed multiplicities of the vinyl and aromatic protons are a direct result of spin-spin

coupling with neighboring protons. The diagram below illustrates these key coupling

interactions.

Vinyl System Splitting Aromatic System Splitting

Hd (~6.75 ppm)

He (~5.38 ppm)

 J(cis)=10.8 Hz
 J(trans)=17.6 Hz

Hf (~5.86 ppm)

 J(cis)=10.8 Hz
 J(trans)=17.6 Hz J(cis)=10.8 Hz  J(trans)=17.6 Hz

Hb (~7.5 ppm)

Hc (~8.0 ppm)

 J(ortho) ≈ 8.4 Hz

Proton Signal Splitting Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/product/b014748?utm_src=pdf-body-img
https://www.benchchem.com/product/b014748?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/cc/c1/c1cc12701b/c1cc12701b.pdf
https://www.chegg.com/homework-help/questions-and-answers/proton-nmr-4-vinyl-benzoic-acid-excluding-carboxylic-proton-clearly-assign-remaining-proto-q45313914
https://www.thestudentroom.co.uk/showthread.php?t=3704341
https://www.benchchem.com/product/b014748#1h-nmr-spectrum-of-4-vinylbenzoic-acid
https://www.benchchem.com/product/b014748#1h-nmr-spectrum-of-4-vinylbenzoic-acid
https://www.benchchem.com/product/b014748#1h-nmr-spectrum-of-4-vinylbenzoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b014748?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

